molecular formula C14H21N3O2S B6966727 3-Ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea

3-Ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea

Cat. No.: B6966727
M. Wt: 295.40 g/mol
InChI Key: CNTLCJJRBJCYQV-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea is an organic compound with a complex structure that includes a urea moiety, an ethyl group, a methyl group, and a phenylsulfanylbutanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl isocyanate with 2-phenylsulfanylbutanoic acid to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone derivative.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine derivative.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted urea compounds.

Scientific Research Applications

3-Ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is believed to play a key role in its biological activity by interacting with enzymes and receptors in the body. The urea moiety may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea: can be compared with other urea derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-ethyl-1-methyl-1-(2-phenylsulfanylbutanoylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-4-12(20-11-9-7-6-8-10-11)13(18)16-17(3)14(19)15-5-2/h6-10,12H,4-5H2,1-3H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTLCJJRBJCYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN(C)C(=O)NCC)SC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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